N-(2-methylphenyl)-4-[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide -

N-(2-methylphenyl)-4-[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide

Catalog Number: EVT-4620065
CAS Number:
Molecular Formula: C20H23N7O
Molecular Weight: 377.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-(2-Methylphenyl)-4-[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide is a small molecule identified as a potent and selective inhibitor of Janus kinase 1 (JAK1) []. It is classified as a kinase inhibitor, specifically targeting the JAK/STAT signaling pathway []. Scientific research has explored its potential as a therapeutic agent for the treatment of vitiligo [].

Mechanism of Action

N-(2-Methylphenyl)-4-[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide acts as a JAK/STAT modulating compound []. While the exact mechanism of action for this specific molecule in treating vitiligo is not described, research suggests JAK inhibitors potentially modulate immune responses and melanocyte activity, offering therapeutic benefits for this condition [].

Applications

The primary application of N-(2-Methylphenyl)-4-[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide, as identified in the provided research, is as a potential therapeutic agent for vitiligo []. Studies suggest it may modulate the JAK/STAT pathway, potentially impacting immune responses and melanocyte activity, key factors in vitiligo development and progression [].

1. 3-(4-chloro-2-fluorobenzyl)-2-methyl-N-(3-methyl-1H-pyrazol-5-yl)-8-(morpholinomethyl)imidazo[1,2-b]pyridazin-6-amine (LY2784544) []

  • Compound Description: LY2784544 is a known kinase inhibitor initially investigated for its anticancer properties. It was later identified as a novel GPR39 agonist through small-molecule screening. This compound exhibits probe-dependent and pathway-dependent allosteric modulation by zinc. []
  • Relevance: Although LY2784544 doesn't share the same core structure as N-(2-Methylphenyl)-4-[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide, both compounds are considered structurally related due to the presence of similar heterocyclic motifs. Both contain a pyrazole ring and a substituted piperazine ring. Additionally, both are involved in the modulation of important biological targets, highlighting their potential as pharmaceuticals. []

2. 1H-benzimidazole-4-carboxylic acid, 2-methyl-1-[[2-methyl-3-(trifluoromethyl)phenyl]methyl]-6-(4-morpholinyl)- (GSK2636771) []

  • Compound Description: GSK2636771, similar to LY2784544, is a kinase inhibitor identified as a GPR39 agonist. This compound also exhibits allosteric modulation by zinc, showcasing a potential dependency on zinc concentration for its activity. []
  • Relevance: GSK2636771, despite having a different core structure compared to N-(2-Methylphenyl)-4-[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide, shares the common feature of a substituted morpholine ring. This structural similarity, alongside their involvement in modulating important biological targets (kinases and GPR39), suggests a potential relationship in their pharmacological profiles. []

3. N-[3-chloro-4-[[[2-(methylamino)-6-(2-pyridinyl)-4- pyrimidinyl]amino]methyl]phenyl]methanesulfonamide (GPR39-C3) []

  • Compound Description: GPR39-C3 is a known “GPR39-selective” agonist, meaning it specifically activates the GPR39 receptor. This compound serves as a reference point in studying the activity of novel GPR39 agonists like LY2784544 and GSK2636771. []
  • Relevance: While GPR39-C3 differs significantly in its core structure from N-(2-Methylphenyl)-4-[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide, both share a common thread in their connection to pyrimidine derivatives. GPR39-C3 incorporates a pyrimidine ring within its structure. This shared structural element, even within different core structures, suggests a potential for overlapping chemical properties or reactivity patterns. []

4. 5-((2-((4-fluoro-3-methoxy-5-methylphenyl)amino)-5-methylpyrimidin-4-yl)amino)benzo[d] oxazol-2(3H)-one []

  • Compound Description: This compound is a JAK/STAT modulating compound. It's identified as potentially useful for treating vitiligo, a skin pigmentation disorder, by altering the JAK/STAT signaling pathway. []
  • Relevance: Similar to N-(2-Methylphenyl)-4-[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide, this compound contains a pyrimidine ring, highlighting their shared classification as pyrimidine derivatives. This structural similarity suggests potential commonalities in their chemical behavior and potential biological activities. []

5. Disodium (5-((2-((4-fluoro-3-methoxy-5-methylphenyl)amino)-5-methylpyrimidin-4-yl)amino)-2-oxobenzo[d]oxazol-3(2H)-yl)methyl phosphate []

  • Compound Description: This compound is another JAK/STAT modulating compound proposed for vitiligo treatment. Its disodium phosphate group suggests potential for increased water solubility, which could influence its formulation and delivery for therapeutic applications. []
  • Relevance: Sharing the pyrimidine ring structure with N-(2-Methylphenyl)-4-[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide, this compound falls under the category of pyrimidine derivatives. This structural link suggests potential similarities in their chemical properties and potential for interacting with biological systems. []

6. Tofacitinib, Ruxolitinib, Baricitinib, Lestaurtinib, Decernotinib, TG101348, Janex 1, PF-956980, WHI-P154, ZM-39923, NSC114792, Cerdulatinib, Fedratinib, PF-06263276, CEP-33779, AZD-1480, SHR0302, Oclacitinib, Filgotinib, Gandotinib, Momelotinib, Pacritinib, Upadacitinib, Peficitinib, PF-04965842 []

  • Compound Description: These compounds are all JAK/STAT modulating compounds, primarily investigated for their potential in treating various inflammatory and autoimmune diseases by interfering with the JAK/STAT signaling pathway. []
  • Relevance: Although these compounds may possess diverse structures, they are grouped with N-(2-Methylphenyl)-4-[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide under the broad category of compounds with potential therapeutic applications, particularly those targeting specific biological pathways like the JAK/STAT pathway. []

Properties

Product Name

N-(2-methylphenyl)-4-[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide

IUPAC Name

N-(2-methylphenyl)-4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazine-1-carboxamide

Molecular Formula

C20H23N7O

Molecular Weight

377.4 g/mol

InChI

InChI=1S/C20H23N7O/c1-15-6-3-4-7-17(15)24-20(28)26-12-10-25(11-13-26)18-14-19(23-16(2)22-18)27-9-5-8-21-27/h3-9,14H,10-13H2,1-2H3,(H,24,28)

InChI Key

YFWSFXWBDBPRMV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=NC(=NC(=C3)N4C=CC=N4)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.